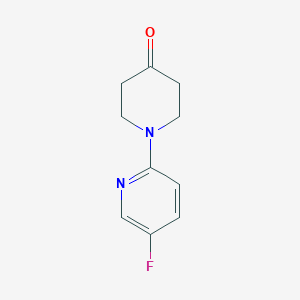![molecular formula C17H14N4O5S B2673639 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-49-9](/img/structure/B2673639.png)
3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of methoxy groups on the benzene ring and a nitrophenyl group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3,5-diformyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: Formation of 3,5-dimethoxy-N-[5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group may play a role in binding to the active site of enzymes, while the thiadiazole ring could be involved in stabilizing the interaction through hydrogen bonding or hydrophobic interactions .
類似化合物との比較
Similar Compounds
3,5-dimethoxy-N-phenylbenzamide: Lacks the thiadiazole and nitrophenyl groups, resulting in different chemical properties and biological activities.
5-(3-nitrophenyl)-1,3,4-thiadiazole-2-amine: Contains the thiadiazole and nitrophenyl groups but lacks the benzamide moiety, leading to different reactivity and applications.
Uniqueness
3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and nitrophenyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-25-13-7-11(8-14(9-13)26-2)15(22)18-17-20-19-16(27-17)10-4-3-5-12(6-10)21(23)24/h3-9H,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYPOUGTAYDTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-ethyl-13-(4-ethylpiperazin-1-yl)-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2673562.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2673563.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide](/img/structure/B2673564.png)



![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid](/img/structure/B2673572.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2673574.png)
![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)

